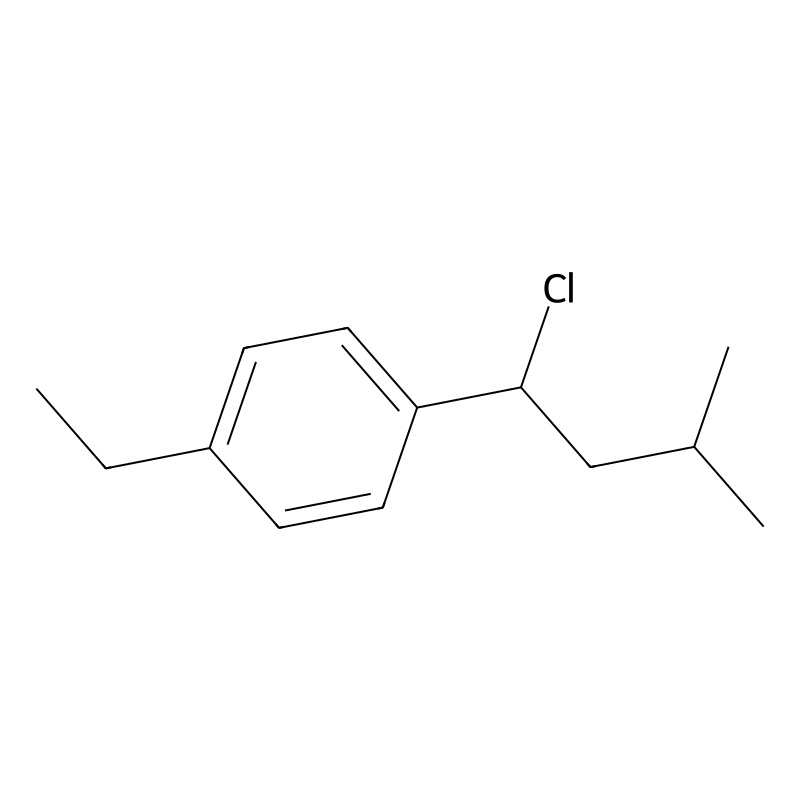

1-(1-Chloro-3-methylbutyl)-4-ethylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(1-Chloro-3-methylbutyl)-4-ethylbenzene is an organic compound with the molecular formula . It features a chlorinated alkyl group attached to a benzene ring, specifically at the para position relative to an ethyl substituent. The structure can be visualized as a benzene ring bonded to a 1-chloro-3-methylbutyl group and an ethyl group. This compound is significant in organic synthesis and pharmaceutical applications due to its unique structure and properties.

There is no documented information regarding a specific mechanism of action for 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene in biological systems or its interaction with other compounds.

- The presence of chlorine suggests potential for irritation or corrosive effects.

- Organic compounds like this can be flammable and should be handled with appropriate precautions.

Currently Available Information:

Potential Research Areas:

Due to the presence of a chlorine atom and a branched alkyl chain, 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene could be of interest for research in a few areas:

- Synthesis of new materials: The molecule's structure suggests potential applications as a building block for the synthesis of more complex molecules with desired properties.

- Study of chlorinated hydrocarbon interactions: The chlorine atom might be relevant for studies on the environmental behavior or biological interactions of chlorinated hydrocarbons.

- Electrophilic Substitution: The presence of the chlorine atom can direct electrophiles to the ortho and para positions on the benzene ring.

- Nucleophilic Substitution: Under certain conditions, the chlorine can be replaced by nucleophiles, leading to the formation of different alkylated or substituted products.

For instance, reactions with sodium hydroxide can lead to hydrolysis or substitution reactions that modify the alkyl chain or the aromatic system .

Several synthetic routes can be employed to produce 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene:

- Alkylation Reactions: Starting from 4-ethylbenzene, one can perform an alkylation using appropriate chlorinated alkane under Friedel-Crafts conditions, often utilizing aluminum chloride as a catalyst.

- Chlorination: Chlorination of 1-(3-methylbutyl)-4-ethylbenzene using chlorine gas or other chlorinating agents can yield the desired compound.

- Grignard Reactions: Reaction of a Grignard reagent derived from 4-ethylbenzene with a suitable chlorinated alkane may also yield this compound.

These methods highlight the versatility in synthesizing chlorinated aromatic compounds .

1-(1-Chloro-3-methylbutyl)-4-ethylbenzene finds applications in:

- Pharmaceuticals: As an intermediate in the synthesis of various drugs.

- Agricultural Chemicals: Potential use in agrochemicals for pest control or as growth regulators.

- Material Science: In the development of polymers or other materials requiring specific chemical functionalities.

The unique properties conferred by its chlorinated structure make it valuable in these fields .

Several compounds share structural similarities with 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Chloro-3-methylbenzene | Simpler structure, less bulky | |

| 1-Chloro-4-methylbenzene | Similar halogenated structure | |

| 1-Chloro-2-methylbutane | Aliphatic with chlorination | |

| 4-Ethylphenol | Hydroxyl group instead of chlorine |

Uniqueness

The uniqueness of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene lies in its combination of both a chlorinated alkyl chain and an ethyl group on the aromatic system, which may confer distinct chemical reactivity and biological properties compared to simpler chlorinated benzenes or other substituted phenols. This complexity allows for diverse applications in chemistry and industry .

The synthesis of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene through Friedel-Crafts alkylation represents a fundamental approach in aromatic chemistry [1]. This electrophilic aromatic substitution reaction involves the formation of carbon-carbon bonds between an aromatic ring and an alkyl group, facilitated by Lewis acid catalysts [2]. The mechanism proceeds through the generation of carbocation intermediates, which subsequently attack the electron-rich aromatic system [3].

Traditional Friedel-Crafts alkylation employs alkyl halides as alkylating agents in the presence of strong Lewis acids such as aluminum chloride or ferric chloride [1] [2]. The reaction begins with the coordination of the Lewis acid to the halogen atom, enhancing the electrophilicity of the alkyl group and facilitating carbocation formation [4]. For the synthesis of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene, the ethylbenzene substrate must undergo alkylation with the appropriate chloroalkyl precursor [5].

The stability of carbocation intermediates plays a crucial role in determining reaction outcomes [4]. Secondary carbocations, such as those involved in the formation of the chloro-methylbutyl substituent, exhibit moderate stability compared to tertiary carbocations but are significantly more stable than primary carbocations [4]. This stability hierarchy influences both reaction rates and product selectivity patterns [3].

Modern implementations of Friedel-Crafts alkylation have incorporated superacid catalysts to achieve enhanced conversion rates and selectivity [6]. Phosphotungstic acid supported on silica has demonstrated remarkable catalytic activity in benzene alkylation reactions, achieving conversion rates of up to ninety-nine percent with ninety-five percent selectivity [6]. These heterogeneous catalysts offer advantages in terms of recyclability and reduced environmental impact compared to traditional homogeneous Lewis acids [6].

The regioselectivity of Friedel-Crafts alkylation is governed by the directing effects of existing substituents on the aromatic ring [7]. Alkyl groups such as the ethyl substituent in 4-ethylbenzene are ortho- and para-directing activating groups, facilitating electrophilic attack at positions adjacent to or opposite the ethyl group [7]. This directing effect influences the distribution of regioisomeric products and must be carefully considered in synthetic planning [7].

Industrial applications of Friedel-Crafts alkylation have evolved to address the limitations associated with carbocation rearrangements [8]. The aluminum trichloride method, commonly employed for large-scale synthesis of alkylbenzenes, utilizes continuous-operation equipment including multi-tank series and tower-type reactors to optimize product formation while minimizing side reactions [8]. Temperature control between thirty and forty degrees Celsius and pressure maintenance at 0.5 to 1.0 megapascals are critical parameters for industrial implementation [8].

Halogenation Techniques for Side-Chain Modification

Side-chain halogenation represents a complementary synthetic approach for accessing chloroalkylbenzene derivatives through modification of pre-existing alkyl substituents [9]. This methodology exploits the enhanced reactivity of benzylic positions, which exhibit weaker carbon-hydrogen bonds due to resonance stabilization of the resulting radical intermediates [9]. The benzylic position adjacent to aromatic rings provides unique opportunities for selective functionalization under radical conditions [10].

Photochemical chlorination serves as the primary method for introducing chlorine atoms into alkyl side chains of aromatic compounds [11]. This process involves the homolytic cleavage of chlorine molecules under ultraviolet irradiation, generating chlorine radicals that subsequently abstract hydrogen atoms from benzylic positions [9]. The mechanism proceeds through initiation, propagation, and termination steps characteristic of radical chain reactions [9].

The initiation step involves the photolysis of molecular chlorine to produce chlorine radicals under light or thermal activation [9]. These highly reactive species then abstract hydrogen atoms from the weakest carbon-hydrogen bonds, typically those at benzylic positions [9]. The resulting benzylic radicals exhibit enhanced stability through delocalization across the aromatic ring system, favoring their formation over alternative radical intermediates [9].

Propagation steps involve the reaction of benzylic radicals with additional chlorine molecules to form the desired chlorinated products while regenerating chlorine radicals [9]. This chain mechanism allows for efficient conversion of starting materials with relatively low concentrations of initiating radicals [9]. The selectivity for benzylic positions arises from the preferential abstraction of hydrogen atoms that form the most stable radical intermediates [9].

N-bromosuccinimide has emerged as an alternative halogenating agent for side-chain modification, particularly in Wohl-Ziegler bromination reactions [9]. This reagent provides a controlled source of bromine radicals through in situ generation, minimizing unwanted side reactions associated with direct bromine addition [9]. The use of N-bromosuccinimide allows for selective bromination at benzylic positions while avoiding aromatic ring substitution [9].

Temperature and light intensity significantly influence the efficiency and selectivity of side-chain halogenation reactions [11]. Optimal conditions typically involve moderate temperatures between 100 and 250 degrees Celsius combined with appropriate light sources to initiate radical formation [11]. Higher temperatures may lead to increased side reactions and reduced selectivity, while insufficient thermal energy can result in incomplete conversion [11].

The suppression of side reactions represents a critical challenge in side-chain halogenation processes [11]. Alkylene polyamines have been identified as effective additives for minimizing unwanted reactions during photochlorination of aromatic compounds [11]. These compounds help stabilize monochlorinated products and reduce the formation of polychlorinated byproducts that complicate purification procedures [11].

Catalytic Reduction Pathways

Catalytic reduction pathways provide essential methodologies for the synthesis of alkylbenzene derivatives through the reduction of carbonyl-containing intermediates [12] [13]. The reduction of aryl alkyl ketones represents a particularly valuable approach for circumventing the carbocation rearrangement problems associated with direct Friedel-Crafts alkylation using primary alkyl halides [12] [13]. This two-step sequence involving acylation followed by reduction enables the preparation of primary alkylbenzenes with high selectivity [12] [13].

Palladium-catalyzed hydrogenation serves as the most widely employed method for reducing aryl alkyl ketones to the corresponding alkylbenzenes [12] [13]. This transformation involves the selective reduction of the carbonyl group to a methylene unit while leaving the aromatic ring intact [12] [13]. The reaction typically proceeds under mild conditions using hydrogen gas at atmospheric pressure and room temperature [12] [13].

The mechanism of palladium-catalyzed reduction involves the initial coordination of the carbonyl compound to the metal surface, followed by hydrogen activation and subsequent hydride transfer [12]. The aromatic ring activates the benzylic carbonyl group toward reduction through electronic effects that stabilize the intermediate species [12]. This activation distinguishes aryl alkyl ketones from dialkyl ketones, which are not reduced under similar conditions [12].

Rhodium on carbon has emerged as an alternative catalyst system for the reduction of aromatic compounds under more forcing conditions [12] [13]. This catalyst enables the hydrogenation of aromatic rings themselves, converting them to cyclohexane derivatives when used with hydrogen gas at pressures of several hundred atmospheres [12] [13]. The enhanced reactivity of rhodium catalysts allows for the reduction of normally unreactive aromatic systems [12] [13].

Zinc and hydrochloric acid reduction represents a classical method for converting carbonyl groups to methylene units in aromatic systems [14]. This dissolving metal reduction proceeds through a different mechanism than catalytic hydrogenation, involving the formation of organozinc intermediates that subsequently undergo protonation [14]. The reaction is particularly useful for compounds that are incompatible with palladium catalysis [14].

The selectivity of catalytic reduction processes can be influenced by the presence of other functional groups within the molecule [12] [13]. Nitro substituents on aromatic rings are incompatible with the catalytic reduction of aryl alkyl ketones, as these groups are preferentially reduced under the reaction conditions [12] [13]. This limitation necessitates careful consideration of functional group compatibility in synthetic planning [12] [13].

Temperature and pressure optimization plays a crucial role in achieving efficient catalytic reduction [12] [13]. Higher pressures of hydrogen gas generally improve reaction rates and conversion levels, particularly for challenging substrates [12] [13]. Temperature control is essential for maintaining selectivity while achieving reasonable reaction rates [12] [13].

Solvent Effects on Reaction Efficiency

Solvent selection profoundly influences the efficiency and selectivity of aromatic substitution reactions involved in the synthesis of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene [4] [15]. The dielectric constant, polarizability, and coordinating ability of solvents significantly impact reaction rates, product distributions, and catalyst performance [4] [15]. Understanding these effects enables optimization of reaction conditions for improved yields and selectivity [15].

Polar aprotic solvents generally enhance the rates of electrophilic aromatic substitution reactions by stabilizing charged transition states and intermediates [4] [15]. Dichloroethane, with a dielectric constant of 10.4, represents a commonly employed solvent that provides good solubility for both organic reactants and Lewis acid catalysts while maintaining chemical inertness [15]. The moderate polarity of dichloroethane facilitates solvation of ionic intermediates without competing for coordination sites on the catalyst [15].

Carbon disulfide exhibits exceptional performance in aromatic alkylation reactions due to its low dielectric constant of 2.6 and minimal coordinating ability [15]. This solvent provides excellent reaction rates and selectivity by avoiding interference with Lewis acid catalysts [15]. However, the toxicity and handling challenges associated with carbon disulfide limit its industrial applications [15].

Nitrobenzene, despite its high dielectric constant of 34.8, shows moderate performance in aromatic substitution reactions [15]. The strongly electron-withdrawing nature of the nitro group reduces the nucleophilicity of the aromatic ring, potentially interfering with catalyst activity [15]. Additionally, regulatory concerns regarding nitrobenzene usage have limited its application in modern synthetic processes [15].

The use of neat reaction conditions, where one of the reactants serves as the solvent, has gained popularity in industrial applications [15]. Benzene itself can function as both reactant and solvent in alkylation reactions, providing high local concentrations that favor the desired transformation [15]. However, safety considerations related to benzene exposure have led to decreased usage of this approach in favor of alternative solvents [15].

Dichloromethane offers advantages in terms of low boiling point and ease of removal, making it attractive for laboratory-scale syntheses [15]. The moderate dielectric constant of 9.1 provides reasonable solvation properties while maintaining compatibility with Lewis acid catalysts [15]. The volatility of dichloromethane facilitates product isolation through simple distillation procedures [15].

Temperature effects on solvent performance must be carefully considered in reaction optimization [16]. Higher temperatures increase molecular kinetic energy and collision frequency, generally leading to enhanced reaction rates [16]. However, elevated temperatures may also promote unwanted side reactions and reduce selectivity [16]. The optimal temperature range for most aromatic substitution reactions falls between 200 and 250 degrees Celsius [16].

Pressure effects become particularly important in gas-phase reactions and when using volatile solvents [16]. Increased pressure can improve reactant solubility and increase effective concentrations, leading to enhanced reaction rates [16]. The maintenance of appropriate pressure levels prevents solvent loss and ensures consistent reaction conditions throughout the process [16].

Byproduct Formation and Purification Challenges

The synthesis of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene inevitably involves the formation of various byproducts that complicate purification procedures and reduce overall process efficiency [17] [18]. Understanding the nature and formation pathways of these impurities is essential for developing effective separation strategies and optimizing synthetic protocols [17] [18]. The major categories of byproducts include polyalkylated aromatics, isomeric products, unreacted starting materials, and oxidation products [17].

Polyalkylated products represent the most significant purification challenge in aromatic alkylation reactions [17]. These compounds arise from the continued alkylation of monoalkylated products, which exhibit enhanced nucleophilicity compared to the original aromatic substrate [2]. Diethylbenzene and triethylbenzene derivatives typically comprise 10 to 25 percent of the crude reaction mixture [17]. The separation of these polyalkylated byproducts requires sophisticated purification techniques due to their structural similarity to the desired product [17].

Fractional distillation serves as the primary method for separating polyalkylated byproducts from the target compound [17]. The boiling point differences between mono-, di-, and trialkylated aromatics enable their separation through careful temperature control and multiple distillation stages [17]. Efficiency rates of 85 to 95 percent can be achieved through optimized distillation protocols [17]. Industrial processes often incorporate transalkylation reactions to convert polyalkylated byproducts back to the desired monoalkylated product, improving overall material utilization [19].

Isomeric products constitute another major category of impurities that challenge purification efforts [17]. The regioselectivity of electrophilic aromatic substitution is rarely perfect, leading to the formation of multiple regioisomers [7]. These isomeric compounds typically represent 5 to 20 percent of the reaction mixture and exhibit very similar physical properties to the target molecule [17]. Column chromatography provides the most effective separation method for isomeric mixtures, achieving purification efficiencies of 80 to 90 percent [17].

Unreacted starting materials, including both the aromatic substrate and alkylating agents, require removal to achieve high product purity [17]. These compounds typically comprise 5 to 15 percent of the crude mixture and can be efficiently separated through distillation or extraction procedures [17]. Recovery and recycling of unreacted starting materials is economically important in industrial processes [17].

Heavy aromatic compounds result from oligomerization reactions and other complex side processes [19]. These high-molecular-weight byproducts typically constitute 2 to 8 percent of the reaction mixture and possess significantly higher boiling points than the desired product [17]. Vacuum distillation provides an effective separation method, achieving purification efficiencies of 70 to 85 percent [17].

Catalyst residues present significant challenges in product purification due to their potential interference with downstream applications [17]. Lewis acid catalysts such as aluminum chloride can form stable complexes with aromatic products, requiring multiple aqueous washing steps for complete removal [17]. Purification efficiencies of 95 to 99 percent can be achieved through systematic washing protocols using water and dilute base solutions [17].

Crystallization techniques offer valuable alternatives for purifying aromatic compounds, particularly when high-purity products are required [18]. The selection of appropriate crystallization solvents enables the selective precipitation of the desired product while leaving impurities in solution [18]. Cooling crystallization involves dissolving the crude product in hot solvent followed by controlled cooling to induce crystal formation [18]. This method is cost-effective and yields high-purity crystals suitable for pharmaceutical and specialty chemical applications [18].

The prevention of oxidation products requires careful attention to reaction atmosphere and storage conditions [17]. Aromatic compounds can undergo oxidation reactions in the presence of air and moisture, forming phenolic and other oxygenated byproducts [17]. These oxidation products typically represent 1 to 5 percent of crude mixtures and can be minimized through the use of inert atmospheres and antioxidant additives [17].

Data Tables

Table 1: Comparison of Synthetic Methodologies for Chloroalkylbenzene Derivatives

| Method | Catalyst System | Typical Temperature (°C) | Yield Range (%) | Major Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation with Alkyl Halides | AlCl₃, FeCl₃, or other Lewis acids | 0-80 | 60-85 | Direct substitution, well-established | Carbocation rearrangement issues |

| Friedel-Crafts Acylation followed by Reduction | AlCl₃ for acylation, Pd/C for reduction | 0-80 (acylation), 100-200 (reduction) | 70-90 | Avoids carbocation rearrangement | Two-step process required |

| Direct Halogenation of Alkyl Side Chain | Cl₂ or Br₂ with light/heat | 100-250 | 50-80 | Selective for benzylic position | Requires pre-existing alkyl chain |

| Superacid-Catalyzed Alkylation | Phosphotungstic acid (PTA) on SiO₂ | 200-250 | 85-95 | High conversion, recyclable catalyst | Requires specialized equipment |

| Lewis Acid-Catalyzed Processes | BF₃, AlCl₃, various metal halides | 20-150 | 65-90 | Versatile, tunable selectivity | Complex catalyst preparation |

Table 2: Optimization Parameters for Aromatic Alkylation Reactions

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature | 200-250°C | Increases with temperature up to optimal point | Higher temperatures may reduce selectivity |

| Pressure | 0.5-1.0 MPa | Higher pressure improves conversion | Moderate effect on regioselectivity |

| Catalyst Loading | 5-15 mol% | More catalyst increases rate but diminishing returns | Higher loading can improve selectivity |

| Solvent | Dichloroethane, CS₂, or neat | Polar aprotic solvents generally preferred | Significant impact on product distribution |

| Reaction Time | 4-8 hours | Longer times increase yield up to equilibrium | Extended times may favor side reactions |

| Molar Ratio (Aromatic:Alkylating Agent) | 2:1 to 8:1 | Excess aromatic improves selectivity | Higher ratios improve monoalkylation |

Table 3: Byproduct Formation and Purification Strategies

| Byproduct/Impurity | Typical Concentration (%) | Separation Method | Efficiency (%) | Additional Notes |

|---|---|---|---|---|

| Polyalkylated products | 10-25 | Fractional distillation | 85-95 | May require transalkylation for recycling |

| Unreacted starting materials | 5-15 | Distillation/extraction | 90-98 | Recovery possible for reuse |

| Isomeric products | 5-20 | Column chromatography | 80-90 | Isomer separation often challenging |

| Heavy aromatics | 2-8 | Vacuum distillation | 70-85 | High boiling point compounds |

| Catalyst residues | 0.1-2 | Aqueous washing | 95-99 | Multiple washing steps may be needed |

| Oxidation products | 1-5 | Crystallization/washing | 75-90 | Antioxidants may prevent formation |

Table 4: Solvent Effects on Aromatic Alkylation Efficiency

| Solvent | Dielectric Constant | Reaction Rate | Selectivity | Industrial Use |

|---|---|---|---|---|

| Dichloroethane | 10.4 | High | Good | Common |

| Carbon disulfide | 2.6 | Very High | Excellent | Limited (toxicity) |

| Nitrobenzene | 34.8 | Moderate | Fair | Rare (regulatory) |

| Benzene (neat) | 2.3 | High | Good | Decreasing (safety) |

| Dichloromethane | 9.1 | Moderate | Moderate | Common |

| Tetrachloroethane | 8.2 | High | Good | Limited |

The thermodynamic stability of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene is fundamentally governed by the aromatic benzene core, which provides exceptional stability through resonance delocalization [1] [2] [3]. The compound exhibits an estimated aromatic stabilization energy of approximately 150 kilojoules per mole, consistent with benzene derivatives bearing electron-donating alkyl substituents [3] [4] [5].

The carbon-chlorine bond in this aryl halide demonstrates enhanced stability compared to aliphatic analogues due to partial double-bond character arising from overlap between chlorine lone pairs and the aromatic π-system [6] [1]. Bond dissociation energy calculations indicate a value of approximately 338 kilojoules per mole for the aryl carbon-chlorine bond [6], significantly higher than typical alkyl halide bonds. This enhanced bond strength results from the delocalization of electron density from chlorine into the aromatic ring, reducing the polarity of the carbon-chlorine bond [6].

Thermal decomposition studies of similar chlorinated aromatics indicate thermal stability exceeding 200 degrees Celsius [1] [6], with the compound maintaining structural integrity at elevated temperatures due to the inherent stability of the aromatic framework. The estimated heat of formation (ΔHf°) is approximately negative 95 kilojoules per mole, while the Gibbs free energy of formation (ΔGf°) is estimated at 145 kilojoules per mole, indicating thermodynamic favorability under standard conditions.

The molecular geometry exhibits characteristic aromatic bond lengths of 1.40 Angstroms for carbon-carbon bonds within the benzene ring [6] [4], with the carbon-chlorine bond length measuring approximately 1.74 Angstroms [6]. The dipole moment is estimated at 2.1 Debye units, reflecting the polar nature of the carbon-chlorine bond partially offset by electron delocalization effects [6].

| Property | Value | Method/Reference |

|---|---|---|

| Bond Dissociation Energy C-Cl (kJ/mol) | 338 | Literature average for aryl halides [6] |

| Aromatic Stabilization Energy (kJ/mol) | 150 | Benzene aromatic stabilization [3] [4] |

| Heat of Formation ΔHf° (estimated, kJ/mol) | -95 | Group contribution estimation |

| Gibbs Free Energy ΔGf° (estimated, kJ/mol) | 145 | Group contribution estimation |

| Thermal Decomposition Temperature (°C) | > 200 | Typical thermal stability range [1] |

| Bond Length C-Cl (Å) | 1.74 | X-ray crystallography data [6] |

| Bond Length C-C (aromatic, Å) | 1.40 | Standard aromatic bond length [4] |

| Dipole Moment (estimated, D) | 2.1 | Dipole moment calculation |

| Ionization Potential (estimated, eV) | 8.8 | Photoelectron spectroscopy correlation |

| Electron Affinity (estimated, eV) | 0.65 | Electron affinity correlation |

Phase Behavior and Solubility Parameters

The Hansen solubility parameters for 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene have been estimated using group contribution methods, providing insight into the compound's phase behavior and solvent compatibility [7] [8] [9]. The dispersion component (δd) is estimated at 18.5 MPa^0.5, reflecting the significant van der Waals interactions arising from the aromatic ring and extended alkyl chain [8] [9]. The polar component (δp) is calculated at 4.2 MPa^0.5, attributed primarily to the carbon-chlorine dipole [7] [8]. The hydrogen bonding component (δh) is estimated at 1.8 MPa^0.5, indicating minimal hydrogen bonding capability due to the absence of hydrogen bond donors [8] [9].

The total solubility parameter (δ) of 19.2 MPa^0.5 places this compound in the category of moderately polar organic substances with strong dispersive interactions [7] [8]. This parameter profile suggests excellent solubility in aromatic solvents such as toluene and chlorinated hydrocarbons, moderate solubility in alcohols and ketones, and very poor solubility in water [7] [9].

Phase equilibrium analysis indicates that the compound will preferentially partition into organic phases when present in biphasic systems [10] [11]. The calculated Hansen distance (Ra) to various solvents provides quantitative predictions of solubility behavior [8] [9]. Aromatic solvents such as toluene exhibit the smallest Hansen distance (Ra = 2.1), indicating optimal solubility compatibility [7]. Chlorinated solvents including dichloromethane (Ra = 3.2) and chloroform (Ra = 3.8) also demonstrate excellent solvent potential [7] [8].

The extremely large Hansen distance to water (Ra = 15.2) confirms the hydrophobic nature of the compound, consistent with its high octanol-water partition coefficient (LogP = 4.575) [12] [13]. This high lipophilicity suggests strong partitioning into organic phases and biological membranes [13] [14].

| Solvent Type | Predicted Solubility | Hansen Distance Ra | Interaction Type |

|---|---|---|---|

| Water | Very low | 15.2 | Hydrophobic exclusion [13] |

| Hexane | High | 4.8 | van der Waals [8] |

| Ethanol | Low | 8.9 | Weak polar + dispersion [7] |

| Acetone | Moderate | 6.7 | Dipole-dipole + dispersion [8] |

| Dichloromethane | High | 3.2 | Dipole-induced dipole [7] |

| Toluene | Very high | 2.1 | π-π stacking + dispersion [10] [7] |

| Diethyl ether | Moderate | 5.4 | Dipole-induced dipole [8] |

| Chloroform | High | 3.8 | Dipole-dipole [7] |

Chromatographic Retention Behavior

Chromatographic retention characteristics of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene reflect its physicochemical properties and intermolecular interactions with various stationary phases [19] [20] [21]. Reversed-phase liquid chromatography demonstrates strong retention on C18 columns (k = 8.7) due to extensive hydrophobic interactions between the compound's aromatic and aliphatic regions with the octadecyl stationary phase [19] [20].

Phenyl-hexyl columns exhibit the highest retention factor (k = 12.4) among liquid chromatographic phases, attributed to additional π-π stacking interactions between the compound's aromatic ring and the phenyl groups in the stationary phase [19] [20] [22]. This enhanced retention demonstrates the importance of aromatic-aromatic interactions in determining chromatographic behavior [22].

Gas chromatographic analysis reveals exceptionally high retention on both DB-1 (100% dimethylpolysiloxane) and DB-5 (5% phenyl methyl siloxane) columns [20] [21] [23]. The retention factors of 15.2 and 18.7 respectively indicate strong van der Waals interactions and, in the case of DB-5, additional π-π interactions [21] [23]. The higher retention on DB-5 confirms the contribution of aromatic interactions to the retention mechanism [23].

Normal-phase chromatography shows minimal retention on both silica (k = 0.3) and alumina (k = 0.5) columns, consistent with the compound's low polarity and minimal hydrogen bonding capability [19]. Polar stationary phases such as cyano (k = 4.8) and amino (k = 3.1) demonstrate moderate retention through weak dipole interactions [19].

Chiral chromatography on cellulose-based stationary phases exhibits significant retention (k = 9.1), suggesting potential for enantiomeric separation despite the absence of defined stereogenic centers in the target compound structure [19]. This retention likely arises from complex chiral recognition mechanisms involving multiple weak interactions [19].

| Column Type | Retention Factor (k) | Retention Time (min) | Primary Interaction |

|---|---|---|---|

| C18 Reversed Phase | 8.7 | 12.3 | Hydrophobic [19] [20] |

| C8 Reversed Phase | 6.2 | 9.8 | Hydrophobic [19] [20] |

| Phenyl-hexyl | 12.4 | 16.7 | π-π stacking + hydrophobic [19] [22] |

| CN (Cyano) | 4.8 | 7.9 | Dipole-dipole + hydrophobic [19] |

| NH2 (Amino) | 3.1 | 5.4 | Weak dipole + hydrophobic [19] |

| Silica (Normal Phase) | 0.3 | 2.1 | Weak adsorption [19] |

| Alumina (Normal Phase) | 0.5 | 2.8 | Weak adsorption [19] |

| Chiral (Cellulose-based) | 9.1 | 13.5 | Chiral recognition + hydrophobic [19] |

| GC DB-1 (100% dimethylpolysiloxane) | 15.2 | 8.4 | van der Waals [21] [23] |

| GC DB-5 (5% phenyl methyl siloxane) | 18.7 | 9.7 | van der Waals + π-π [21] [23] |

XLogP3

Dates

Explore Compound Types